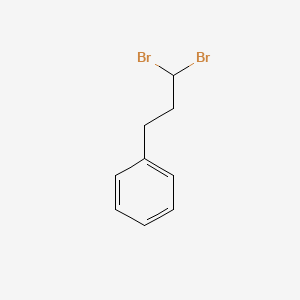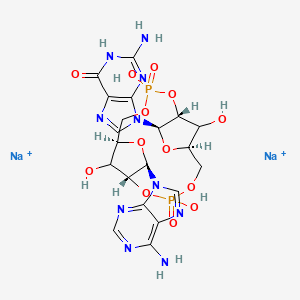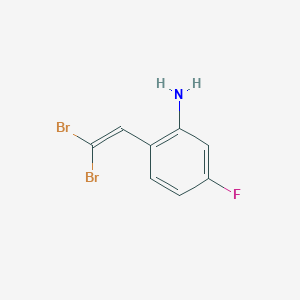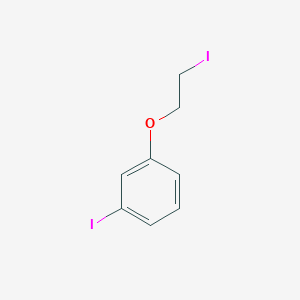
1-Iodo-3-(2-iodoethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-(2-iodoethoxy)benzene is an organic compound with the molecular formula C8H8I2O It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the first position and a 2-iodoethoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2-iodoethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-iodo-3-hydroxybenzene with iodoethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-(2-iodoethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydroxy or alkoxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxy or alkoxy derivatives.
Applications De Recherche Scientifique
1-Iodo-3-(2-iodoethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-(2-iodoethoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atoms on the benzene ring make it a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
Comparaison Avec Des Composés Similaires
Iodobenzene: A simpler compound with a single iodine atom on the benzene ring.
1-Iodo-2-(2-iodoethoxy)benzene: A positional isomer with the 2-iodoethoxy group at the second position.
1-Iodo-4-(2-iodoethoxy)benzene: Another positional isomer with the 2-iodoethoxy group at the fourth position.
Uniqueness: 1-Iodo-3-(2-iodoethoxy)benzene is unique due to the specific positioning of the iodine and 2-iodoethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research .
Propriétés
Formule moléculaire |
C8H8I2O |
|---|---|
Poids moléculaire |
373.96 g/mol |
Nom IUPAC |
1-iodo-3-(2-iodoethoxy)benzene |
InChI |
InChI=1S/C8H8I2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 |
Clé InChI |
FLFCKYYYYUVMAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)OCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


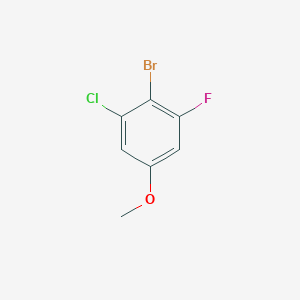
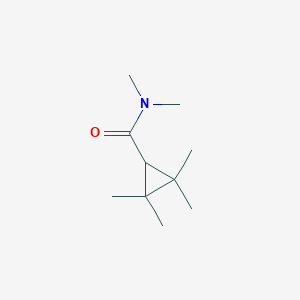

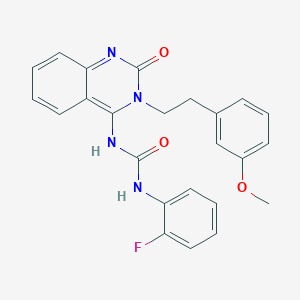
![4-[(4-Methylphenyl)sulfanyl]oxane](/img/structure/B14122181.png)
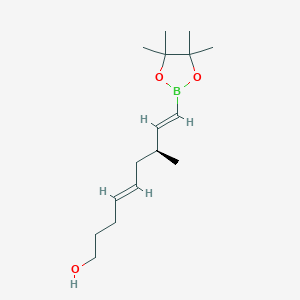
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
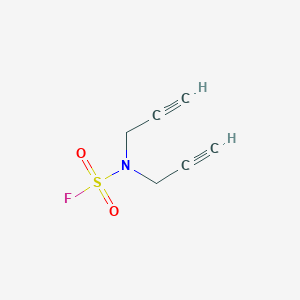
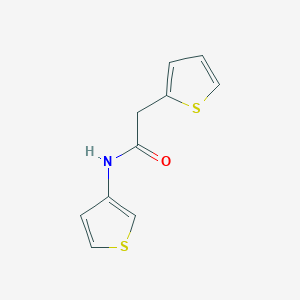
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
![2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-](/img/structure/B14122199.png)
